3,4-Dichlorothiophenol 3,4-Dichlorothiophenol
Brand Name: Vulcanchem
CAS No.: 5858-17-3
VCID: VC21182330
InChI: InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
SMILES: C1=CC(=C(C=C1S)Cl)Cl
Molecular Formula: C6H4Cl2S
Molecular Weight: 179.07 g/mol

3,4-Dichlorothiophenol

CAS No.: 5858-17-3

Cat. No.: VC21182330

Molecular Formula: C6H4Cl2S

Molecular Weight: 179.07 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichlorothiophenol - 5858-17-3

Specification

CAS No. 5858-17-3
Molecular Formula C6H4Cl2S
Molecular Weight 179.07 g/mol
IUPAC Name 3,4-dichlorobenzenethiol
Standard InChI InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Standard InChI Key HNJZDPKMMZXSKT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1S)Cl)Cl

Introduction

Chemical Identity and Structure

3,4-Dichlorothiophenol, also known as 3,4-Dichlorobenzenethiol, is a chlorinated thiophenol derivative. The compound has generated significant interest in the scientific community due to its unique structural features and versatile applications.

Nomenclature and Identification

The compound is identified by several synonyms in scientific literature and chemical databases. Its structural composition consists of a benzene ring with a thiol (-SH) group and two chlorine atoms at the 3 and 4 positions .

Table 1: Identification Data for 3,4-Dichlorothiophenol

ParameterInformationReference
IUPAC Name3,4-Dichlorobenzenethiol
CAS Registry Number5858-17-3
Molecular FormulaC₆H₄Cl₂S
Molecular Weight179.07 g/mol
Common Synonyms1,2-Dichloro-4-mercaptobenzene, 3,4-Dichlorobenzene-1-thiol, 3,4-Dichlorophenylmercaptan
InChIInChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
SMILESSc1ccc(Cl)c(Cl)c1

It should be noted that while most sources list the CAS number as 5858-17-3, there is a discrepancy in the literature, with some sources referencing 17231-17-3 as an alternative CAS number . This inconsistency highlights the importance of cross-referencing chemical identifiers when working with this compound.

Physical and Chemical Properties

Physical Properties

3,4-Dichlorothiophenol exhibits distinctive physical properties that influence its handling, storage, and applications in various scientific and industrial contexts.

Table 2: Physical Properties of 3,4-Dichlorothiophenol

PropertyValueReference
Physical StateColorless liquid to pale yellow or white to yellow
Melting Point87-89 °C or 90-92 °C (reported variations)
Boiling Point119-120 °C (at 10 mm Hg)
Density1.407 g/mL at 25 °C
Refractive Index1.623
Flash Point>110 °C (230 °F)
Molar Volume127.3 mL/mol
Molecular Refractive Power44.88 mL/mol
Storage Temperature2-8°C (recommended)

The physical state of 3,4-Dichlorothiophenol can vary depending on ambient temperature conditions, as it is described as either a liquid or a low melting solid in the scientific literature . This physical property is particularly important for laboratory handling and storage considerations.

Spectroscopic Properties

The spectroscopic characteristics of 3,4-Dichlorothiophenol play a crucial role in its identification, purity assessment, and analytical applications. The compound has been extensively characterized using various spectroscopic techniques.

Mass spectrometry data indicates that 3,4-Dichlorothiophenol has an exact mass of 177.941077 g/mol, with electron ionization (EI) being a common ionization technique employed for its analysis . The compound's unique SPLASH identifier (splash10-002f-3900000000-32e62c3d1e1c80b13db1) serves as a standardized spectral hash that enables cross-platform spectral similarity searching .

Biological Activities

Antimicrobial Properties

Research has demonstrated that 3,4-Dichlorothiophenol possesses significant antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property has been systematically evaluated through determination of Minimum Inhibitory Concentration (MIC) values.

Table 3: Antimicrobial Activity of 3,4-Dichlorothiophenol

Bacterial StrainClassificationMIC (µg/mL)Reference
Bacillus subtilisGram-positive4
Staphylococcus aureusGram-positive8
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative32

The data reveals that 3,4-Dichlorothiophenol exhibits particularly potent activity against Bacillus subtilis, with efficacy also demonstrated against Staphylococcus aureus. The compound shows moderate activity against Escherichia coli and less pronounced effects against Pseudomonas aeruginosa. This differential activity profile suggests potential selectivity in its antimicrobial mechanism, which could be advantageous for specific applications.

Cytotoxic Activity and Reactive Oxygen Species Generation

Beyond its antimicrobial properties, 3,4-Dichlorothiophenol has demonstrated cytotoxic effects through the induction of oxidative stress in cells. Research indicates that the compound can trigger the generation of reactive oxygen species (ROS), ultimately leading to apoptosis in cancer cells. This finding suggests potential applications in cancer research, although more comprehensive investigations are needed to fully elucidate the mechanisms involved and evaluate therapeutic potential.

The ability of 3,4-Dichlorothiophenol to generate ROS may be linked to its thiol functional group, which can participate in redox reactions within cellular environments. This property warrants further exploration in the context of oxidative stress research and potential therapeutic applications.

Applications in Scientific Research

Detection of Nitrosamines and Indirect Alkylating Agents

One of the most significant applications of 3,4-Dichlorothiophenol is its use as a trapping agent for the detection of indirect alkylating agents, particularly nitrosamines. This application leverages the compound's unique chemical reactivity to capture electrophilic species generated during the metabolic activation of nitrosamines.

A notable method employs 3,4-Dichlorothiophenol as a trapping agent in the presence of rat liver microsomes. In this system, 3,4-Dichlorophenyl alkyl thioethers form during incubation and are subsequently detected using gas chromatography-mass spectrometry techniques . This analytical approach enables quantification through the use of external standards and has proven valuable in studying the relationship between carcinogenicity and alkylating capacity of various nitrosamines .

Studies using this method have revealed that:

  • Methylalkylnitrosamines predominantly produce 3,4-dichlorophenyl methyl thioether compared to other alkyl thioethers.

  • Branching in the α position of the alkyl chain of nitrosamines reduces the amount of alkyl thioethers formed.

  • Symmetrical dialkylnitrosamines preferentially generate methyl thioether compared to corresponding alkyl thioethers .

These findings demonstrate good correlation with in vivo studies on nucleic acid alkylation by different nitrosamines, validating the utility of 3,4-Dichlorothiophenol as a tool for rapid screening of indirect alkylating agents .

Analytical Chemistry Applications

3,4-Dichlorothiophenol serves as a probe for detecting methylating agent production during the exposure of N-nitrosodimethylamine to rat liver S-9 preparations . This application utilizes the compound's capacity to trap electrophiles produced both in vitro and in vivo, making it a valuable tool in toxicological research and mechanistic studies of chemical carcinogenesis .

Sensor Development

The unique chemical properties of 3,4-Dichlorothiophenol have been exploited in the development of advanced sensing technologies. Notably, the compound has been utilized in creating surface-enhanced Raman sensors for the detection of biowarfare agents and glucose . This application leverages the compound's distinct spectroscopic signature and chemical reactivity to achieve sensitive and selective detection of target analytes.

Hazard CategoryClassificationReference
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation Toxicity - VaporsCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

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